molecular formula C15H9ClO3 B11851252 5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one CAS No. 112953-93-2

5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11851252
CAS No.: 112953-93-2
M. Wt: 272.68 g/mol
InChI Key: NOUXKVFBAVNVLY-UHFFFAOYSA-N
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Description

5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one (CAS 112953-93-2) is a synthetic chromone derivative with a molecular formula of C 15 H 9 ClO 3 and a molecular weight of 272.68 g/mol . Chromones, which are structurally characterized as 1,4-benzopyrans, represent a privileged scaffold in medicinal chemistry and serve as a key building block for the isolation, design, and synthesis of novel lead compounds . This compound is of significant interest in pharmaceutical research and development. Chromone and chromanone (dihydrochromone) analogs are extensively investigated for a wide spectrum of pharmacological activities. Research indicates that this class of compounds exhibits potential in areas such as anticancer, antimicrobial, antioxidant, and anti-inflammatory applications . The structural features of this compound—including the chloro, hydroxy, and phenyl substituents—are common in bioactive molecules and are known to influence interactions with various cellular targets . Beyond its potential in drug discovery, 4H-1-benzopyran derivatives are also utilized as analytical reagents. They can act as complexing agents for the spectrophotometric determination of various transition metal ions, leveraging the oxygen donor atoms from the carbonyl and hydroxyl groups in their structure . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112953-93-2

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

5-chloro-7-hydroxy-3-phenylchromen-4-one

InChI

InChI=1S/C15H9ClO3/c16-12-6-10(17)7-13-14(12)15(18)11(8-19-13)9-4-2-1-3-5-9/h1-8,17H

InChI Key

NOUXKVFBAVNVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydroxy-5-chloroacetophenone

Chlorination of 2-hydroxyacetophenone using chlorine gas in glacial acetic acid introduces a chloro group at position 5, yielding 2-hydroxy-5-chloroacetophenone. This step achieves 85% yield under controlled conditions (0°C, 30 min).

Chalcone Formation

Condensation of 2-hydroxy-5-chloroacetophenone with benzaldehyde in ethanol using 10% NaOH generates the chalcone intermediate, 3-(4-hydroxyphenyl)-1-(2-hydroxy-5-chlorophenyl)prop-2-en-1-one. Microwave irradiation (5 min, 150 W) enhances reaction efficiency, yielding 84%.

Oxidative Cyclization

Cyclization of the chalcone using hydrogen peroxide (30%) in methanolic NaOH (2 h, 60°C) forms the benzopyran-4-one core. The hydroxy group at position 7 arises from the 2-hydroxyacetophenone precursor, while the phenyl group originates from benzaldehyde.

Key Data

StepConditionsYieldSpectral Data (IR, cm⁻¹)
ChlorinationCl₂, AcOH, 0°C, 30 min85%3286 (O–H), 1670 (C=O)
Chalcone condensationNaOH, EtOH, microwave, 5 min84%1608 (C=C), 1490 (Ar–H)
CyclizationH₂O₂, NaOH, 60°C, 2 h78%1649 (C=O), 1402 (C–O)

Direct Cyclization Using Iodine/DMSO

Microwave-assisted cyclization offers a rapid alternative:

Chalcone Synthesis

2-Hydroxy-5-chloroacetophenone and benzaldehyde undergo Claisen-Schmidt condensation in ethanol with 10% NaOH, yielding the chalcone.

Iodine-Mediated Cyclization

Heating the chalcone in dimethyl sulfoxide (DMSO) with iodine crystals under microwave irradiation (2–3 min, 150 W) induces cyclization. This method avoids prolonged heating, achieving 78% yield.

Advantages

  • Reduced reaction time (minutes vs. hours).

  • Higher purity due to minimal side reactions.

Friedel-Crafts Chlorination of Preformed Flavones

Post-cyclization chlorination provides an alternative route:

Synthesis of 7-Hydroxy-3-phenyl-4H-1-benzopyran-4-one

Following the AFO method, 2-hydroxyacetophenone and benzaldehyde yield 7-hydroxy-3-phenyl-4H-1-benzopyran-4-one.

Regioselective Chlorination

Electrophilic chlorination using AlCl₃ in dichloromethane introduces chlorine at position 5. The ortho-directing effect of the 7-hydroxy group ensures regioselectivity, yielding 67%.

Limitations

  • Competing para-chlorination requires careful stoichiometry.

  • Harsh conditions may degrade the flavone core.

Comparative Analysis of Methods

MethodKey StepYieldTimeRegioselectivity
AFO CyclizationH₂O₂/NaOH cyclization78%2 hHigh
Microwave CyclizationI₂/DMSO, microwave78%3 minModerate
Post-Cyclization ClAlCl₃, CH₂Cl₂67%1 hModerate

Characterization and Validation

Spectroscopic Confirmation

  • IR : C=O stretch at 1670–1649 cm⁻¹, O–H at 3286 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 6.20–8.24 ppm, hydroxy signal at δ 10.75.

  • MS : Molecular ion peak at m/z 290 (M+H)⁺.

Purity Assessment

Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol) ensure >95% purity.

Challenges and Optimization Strategies

  • Regioselectivity : Use of directing groups (e.g., methoxy) during chlorination improves positional control.

  • Yield Enhancement : Microwave irradiation reduces decomposition during cyclization.

  • Functional Group Compatibility : Protecting 7-hydroxy as methoxy prevents oxidation during chlorination .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or quinone derivative.

    Reduction: The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 7-keto or 7-quinone derivatives.

    Reduction: Formation of dihydrochromen-4-one derivatives.

    Substitution: Formation of 5-substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one is investigated for its potential therapeutic effects against various diseases, particularly cancer and microbial infections.

  • Anticancer Properties
    • Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human oral squamous cell carcinoma (OSCC). The mechanism of action appears to involve the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis and can induce apoptosis in cancer cells .
    • A quantitative structure–activity relationship (QSAR) analysis indicated that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Activity
    • The compound has shown promising results in inhibiting the growth of several bacterial strains. Its antimicrobial properties make it a candidate for developing new antibiotics or adjunct therapies in treating infections .

Drug Development

The structural framework of this compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activity. This compound can be modified to improve its pharmacological properties or reduce toxicity while maintaining efficacy against target diseases.

Case Studies

Several studies highlight the applications and efficacy of this compound:

  • Cytotoxicity Study
    • A study evaluated the cytotoxic effects of various chromone derivatives, including this compound, on OSCC cell lines. Results indicated that it effectively inhibited cancer cell growth with an IC50 value demonstrating significant potency compared to standard chemotherapeutic agents.
  • Antimicrobial Screening
    • In vitro tests showed that 5-Chloro-7-hydroxy-3-phenyl-4H-benzopyran-4-one inhibited the growth of multiple bacterial strains, suggesting its potential as an antimicrobial agent. The study compared its efficacy with established antibiotics and found it comparable or superior in certain cases .

Mechanism of Action

The mechanism of action of 5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Source
5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one 3-Ph, 5-Cl, 7-OH C₁₅H₉ClO₃ 272.45 Moderate solubility (OH/Cl balance); High lipophilicity N/A (Target)
Compound 42 (Example 42, EP 0 638 566 A1) 3-(4-Amino-3-fluorophenyl), 5-NH₂, 7-dimethylaminomethyl, 6,8-F₂ C₁₈H₁₆F₃N₃O₂·HCl ~399.8 Enhanced solubility (amino groups); Fluorine improves metabolic stability
3-(1,3-Benzodioxol-5-yl)-7-hydroxy-4H-1-benzopyran-4-one 3-Benzodioxol, 7-OH C₁₆H₁₀O₅ 282.25 Increased π-π interactions (benzodioxol); Moderate polarity
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one 3,4-Dihydro, 5-OH, 7-OCH₃, 2-(3-OH-4-OCH₃Ph) C₁₇H₁₆O₆ 316.31 Reduced ring strain (dihydro); Methoxy enhances lipophilicity

Functional Group Impact on Bioactivity and Solubility

  • Electron-Withdrawing vs. Electron-Donating Groups: The 5-chloro substituent in the target compound increases electrophilicity compared to amino (Compound 42) or methoxy () groups. This may enhance reactivity in nucleophilic substitution but reduce solubility relative to amino-functionalized derivatives .
  • Fluorine and Lipophilicity : Compound 42 (6,8-difluoro) demonstrates how fluorine atoms improve metabolic stability and membrane permeability via increased lipophilicity and resistance to oxidative degradation. In contrast, the target compound’s chlorine offers similar lipophilicity but may confer distinct pharmacokinetic profiles .
  • Hydrogen Bonding : The 7-hydroxy group in the target compound and ’s 5-hydroxy group facilitate hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors). However, methoxy groups () reduce hydrogen-bonding capacity, favoring passive diffusion across membranes .

Biological Activity

5-Chloro-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one, also known as 5-chloro-7-hydroxycoumarin, is a compound belonging to the coumarin family. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C15H9ClO
Molecular Weight 256.68 g/mol
CAS Number 112953-93-2
IUPAC Name 5-Chloro-7-hydroxy-3-phenyl-4H-chromen-4-one

Research indicates that this compound exhibits a variety of biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for combatting oxidative stress in cells.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in neurodegenerative diseases like Alzheimer's.
  • Neuroprotective Effects : Studies have shown that it can protect neuronal cells from damage induced by oxidative stress and neurotoxicity.

Antioxidant Properties

This compound has been reported to scavenge free radicals effectively. Its antioxidant capacity is attributed to its phenolic hydroxyl group, which donates electrons to neutralize free radicals, thus preventing cellular damage.

Neuroprotective Effects

In vitro studies have indicated that this compound can protect PC12 cells from hydrogen peroxide-induced cytotoxicity. The protective effects are likely due to its ability to modulate oxidative stress and inhibit apoptotic pathways.

Enzyme Inhibition

Research has quantified the inhibitory effects of this compound on AChE:

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)3.0
Monoamine Oxidase B (MAO-B)27.0

These values indicate that the compound is a potent inhibitor of AChE, making it a candidate for further exploration in Alzheimer's disease treatment.

Case Studies and Research Findings

  • Study on AChE Inhibition : A recent study evaluated various coumarin derivatives for their AChE inhibitory activity. The compound exhibited an IC50 of 3 µM against AChE, positioning it as a promising lead for developing anti-Alzheimer's agents .
  • Neuroprotective Activity : Another study highlighted the neuroprotective effects of this compound against oxidative stress. It was shown to significantly reduce cell death in PC12 cells exposed to hydrogen peroxide .
  • Mechanistic Insights : Molecular docking studies suggested that this compound interacts with the active site of AChE, providing insights into its mechanism of action as an enzyme inhibitor .

Q & A

Q. What degradation pathways dominate under UV irradiation?

  • Methodology : Use photolysis chambers (λ = 300–400 nm) with LC-MS to track degradation. Major pathways include ring-opening via ·OH radical attack and dechlorination, forming quinone intermediates .

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